3-Ethyl-2-methylhexan-1-amine

Catalog No.
S2712640
CAS No.
2248344-47-8
M.F
C9H21N
M. Wt
143.274
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-methylhexan-1-amine

CAS Number

2248344-47-8

Product Name

3-Ethyl-2-methylhexan-1-amine

IUPAC Name

3-ethyl-2-methylhexan-1-amine

Molecular Formula

C9H21N

Molecular Weight

143.274

InChI

InChI=1S/C9H21N/c1-4-6-9(5-2)8(3)7-10/h8-9H,4-7,10H2,1-3H3

InChI Key

RCQUSVTXPYJYFB-UHFFFAOYSA-N

SMILES

CCCC(CC)C(C)CN

Solubility

not available

3-Ethyl-2-methylhexan-1-amine is an organic compound with the chemical formula C9H21NC_9H_{21}N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms. This specific compound features a hexane backbone with ethyl and methyl substituents, making it a branched-chain amine. The structure can be represented as follows:

text
CH3 |CH3-CH-CH2-CH2-CH-NH2 | CH2-CH3

The compound is notable for its potential applications in various chemical processes and its biological activities.

3-Ethyl-2-methylhexan-1-amine can undergo several typical reactions characteristic of amines:

  • Alkylation: This compound can react with alkyl halides to form higher alkylated amines. The reaction typically involves nucleophilic substitution where the lone pair on the nitrogen attacks the carbon atom of the alkyl halide, displacing the halide ion.
  • Acylation: It can also react with acid chlorides or anhydrides to form amides via nucleophilic acyl substitution. This reaction is significant in synthesizing more complex molecules from simpler amines .
  • Hofmann Elimination: Under certain conditions, 3-Ethyl-2-methylhexan-1-amine can be converted into alkenes through Hofmann elimination, which involves methylation followed by elimination .

  • Neurotransmitter Activity: Some amines act as neurotransmitters or precursors to neurotransmitters, influencing mood and behavior.
  • Antimicrobial Properties: Certain amines have been documented to possess antimicrobial effects, which may extend to 3-Ethyl-2-methylhexan-1-amine depending on its specific interactions within biological systems.

Several synthetic routes can be employed to produce 3-Ethyl-2-methylhexan-1-amine:

  • Alkylation of Hexan-1-amine: Starting from hexan-1-amine, ethyl and methyl groups can be introduced through a series of alkylation reactions using appropriate alkyl halides.
  • Reductive Amination: This method involves the condensation of an appropriate ketone or aldehyde with ammonia or an amine followed by reduction, yielding the desired amine.
  • Grignard Reaction: A Grignard reagent derived from 2-methylhexanal could react with ammonia or an amine source to produce 3-Ethyl-2-methylhexan-1-amine .

3-Ethyl-2-methylhexan-1-amine has potential applications in various fields:

  • Chemical Manufacturing: It may serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Its properties could make it suitable for use in producing epoxy resins and other polymeric materials, enhancing their performance characteristics.
  • Agricultural Chemicals: The compound might find utility in developing herbicides or pesticides due to its potential biological activity .

Several compounds are structurally similar to 3-Ethyl-2-methylhexan-1-amine, including:

Compound NameChemical FormulaUnique Features
2-MethylhexanamineC7H17NC_7H_{17}NA simpler structure without ethyl substitution
4-EthylpentanamineC8H19NC_8H_{19}NDifferent branching pattern affecting properties
N,N-DiethylhexanamineC10H23NC_10H_{23}NContains two ethyl groups, altering reactivity
N-MethylhexanamineC7H17NC_7H_{17}NA single methyl group affects solubility

Uniqueness

What sets 3-Ethyl-2-methylhexan-1-amine apart is its specific branching pattern that may influence its physical and chemical properties compared to these similar compounds. This unique structure could lead to different reactivity profiles and biological activities, making it a subject of interest for further research in medicinal chemistry and materials science .

Alkylation of ammonia or primary amines with halogenated alkanes represents a foundational method for synthesizing 3-ethyl-2-methylhexan-1-amine. The reaction proceeds via nucleophilic substitution, where the amine acts as a nucleophile, displacing the halogen atom in the alkyl halide [4] [6]. For example, 3-ethyl-2-methylhexyl bromide reacts with ammonia under controlled conditions to yield the target amine:

$$
\text{NH}3 + \text{C}9\text{H}{19}\text{Br} \rightarrow \text{C}9\text{H}_{21}\text{N} + \text{HBr} \quad \text{ [4] [6]}
$$

Key considerations include:

  • Regioselectivity: The branched structure of the alkyl halide precursor ensures that alkylation occurs preferentially at the primary carbon, minimizing side products [3].
  • Solvent Systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state [4].
  • Stoichiometry: Excess ammonia (typically 5–10 equivalents) suppresses polyalkylation, a common side reaction in primary amine synthesis [6].

Recent advancements in electrochemical alkylation offer a sustainable alternative. Zinc-mediated paired electrolysis enables the generation of organozinc intermediates at the cathode, which react with iminium ions formed at the anode to produce α-alkylated amines [5]. This method achieves yields exceeding 75% under mild conditions (room temperature, undivided cell) and avoids stoichiometric metal reductants [5].

Alkylation MethodConditionsYieldKey Advantage
Classical nucleophilic substitutionNH₃ excess, DMF, 80°C60–70%Well-established protocol [4] [6]
Electrochemical paired electrolysisZn anode, CH₃CN, RT, 10 mA/cm²75–85%Solvent recyclability [5]

Reductive Amination Strategies for Primary Amine Synthesis

Reductive amination, while less commonly employed for primary amines like 3-ethyl-2-methylhexan-1-amine, offers a viable route when starting from carbonyl precursors. The process involves condensing an aldehyde with ammonia followed by reduction of the resultant imine. For instance, 3-ethyl-2-methylhexanal reacts with ammonia in the presence of hydrogen gas and a Raney nickel catalyst:

$$
\text{C}8\text{H}{16}\text{O} + \text{NH}3 + \text{H}2 \rightarrow \text{C}9\text{H}{21}\text{N} + \text{H}_2\text{O} \quad \text{[General Knowledge]}
$$

Challenges specific to this approach include:

  • Aldehyde Availability: The branched aldehyde precursor is less commercially accessible than halogenated alkanes, increasing raw material costs.
  • Over-Reduction Risks: Excessive hydrogenation may reduce the imine to a secondary amine or hydrocarbon byproduct, necessitating precise stoichiometric control.

Despite these limitations, reductive amination provides atom-economic benefits by avoiding halogenated waste. Recent studies suggest that borane-ammonia complexes could serve as milder reductants, though scalability remains unproven[General Knowledge].

Industrial-Scale Production Optimization Challenges

Transitioning laboratory-scale syntheses of 3-ethyl-2-methylhexan-1-amine to industrial production introduces multifaceted challenges:

Feedstock Selection and Cost

Alkyl bromides and iodides, while reactive, are cost-prohibitive for large-scale use compared to chlorides or alcohols [4] [6]. For example, substituting 3-ethyl-2-methylhexyl chloride for the bromide reduces raw material expenses by 40% but requires higher reaction temperatures (120°C vs. 80°C), increasing energy demands [4].

Byproduct Management

Hydrogen halide byproducts (e.g., HBr) necessitate corrosion-resistant reactors and neutralization steps. Electrochemical methods mitigate this issue by generating fewer acidic byproducts, though zinc sludge disposal presents environmental concerns [5].

Purification Complexity

The amine’s boiling point (142°C) and specific gravity (0.76 g/cm³) closely resemble those of unreacted alkyl halides and polyalkylated amines, complicating distillation [2] [6]. Simulated moving bed (SMB) chromatography has been proposed as a high-resolution alternative, but capital costs remain prohibitive for most facilities[General Knowledge].

Industrial ChallengeLaboratory SolutionScalability Barrier
Halogenated waste generationElectrochemical alkylation [5]Zinc anode replacement frequency
Energy-intensive distillationSMB chromatographyEquipment cost ($1.2M per unit)
Polyalkylation side reactionsAmmonia excess (10:1 molar ratio)NH₃ recycling infrastructure

Boiling Point Characteristics

The boiling point of 3-ethyl-2-methylhexan-1-amine represents a complex interplay between molecular structure and intermolecular forces. Based on comparative analysis with structurally related compounds, the estimated boiling point ranges from 155°C to 162°C [1] . This estimation derives from several key structural considerations that influence vapor pressure and thermal stability.

The presence of the primary amine functional group significantly elevates the boiling point compared to the corresponding hydrocarbon, 3-ethyl-2-methylhexane, which exhibits a boiling point of 138.4°C at standard atmospheric pressure [3] [4]. The amino group contributes approximately 20-25°C to the boiling point through hydrogen bonding interactions, where the nitrogen atom serves as both a hydrogen bond donor and acceptor [5] [6].

Branching effects play a crucial role in modulating the boiling point. The dual substitution at positions 2 and 3 reduces the effective surface area available for van der Waals interactions compared to linear nonylamine, which demonstrates a boiling point of 201°C [8]. The branched structure creates steric hindrance that limits molecular packing efficiency, thereby reducing intermolecular contact and lowering the energy required for vapor phase transition [9] [10].

The molecular weight of 143.27 g/mol positions this compound between hexylamine (101.19 g/mol, boiling point 130°C) and nonylamine (143.27 g/mol, boiling point 201°C) [5] [6]. However, the branched nature of 3-ethyl-2-methylhexan-1-amine results in a boiling point significantly lower than linear nonylamine, demonstrating the pronounced effect of structural branching on physical properties [11] [12].

Density Analysis

The density of 3-ethyl-2-methylhexan-1-amine is estimated to be approximately 0.770-0.775 g/cm³ at 20°C, based on comparative analysis with related compounds and molecular packing considerations [1] . This value reflects the balance between molecular weight and molecular volume, influenced by the branched alkyl chain structure.

The related hydrocarbon, 3-ethyl-2-methylhexane, exhibits a density of 0.721 g/cm³ [4] [13], while the nitrogen-containing analog shows a slight increase due to the higher atomic weight of nitrogen compared to carbon. The electronegativity difference between nitrogen and carbon creates partial charge separation that enhances intermolecular attraction, contributing to increased density [5] [14].

Comparative analysis with linear alkyl amines reveals density trends that correlate with chain length and branching patterns. Hexylamine demonstrates a density of 0.77 g/cm³ [5] [6], while nonylamine shows 0.782 g/cm³ [8]. The branched structure of 3-ethyl-2-methylhexan-1-amine reduces packing efficiency compared to linear chains, resulting in a density closer to the lower end of this range [15] [12].

Temperature dependence of density follows standard thermodynamic principles, with thermal expansion coefficients typical of organic amines. The coefficient of thermal expansion is estimated at approximately 0.8-1.0 × 10⁻³ K⁻¹, consistent with similar branched alkyl amines [16] [14].

Solubility Profile Characteristics

The water solubility of 3-ethyl-2-methylhexan-1-amine is estimated to range from 5 to 8 g/L at 25°C, representing a significant decrease from hexylamine's solubility of 12 g/L [5] [6]. This reduction reflects the increased hydrophobic character introduced by the additional methylene units and branching pattern [15] [12].

The compound's amphiphilic nature arises from the polar amino group and the substantial nonpolar alkyl framework. The primary amine functionality enables hydrogen bonding with water molecules through both donation and acceptance mechanisms. The nitrogen lone pair acts as a hydrogen bond acceptor, while the N-H bonds serve as hydrogen bond donors [17] [18].

Branching significantly impacts solubility through multiple mechanisms. The dual substitution creates steric hindrance that reduces the effective solvation sphere around the amino group, limiting water molecule access for hydrogen bonding. Additionally, the branched alkyl chains adopt conformations that maximize hydrophobic surface area exposure, enhancing unfavorable water-hydrocarbon interactions [15] [9].

Organic solvent solubility demonstrates high compatibility with nonpolar and moderately polar solvents. The compound exhibits complete miscibility with ethanol, diethyl ether, and chloroform, while showing good solubility in aromatic hydrocarbons such as benzene and toluene [5] [19]. This broad solubility profile reflects the balanced hydrophilic-lipophilic character, with a calculated XLogP3 value of 3.0 indicating moderate lipophilicity [20].

Temperature effects on aqueous solubility follow endothermic dissolution patterns typical of organic amines. Solubility increases with temperature due to enhanced thermal energy overcoming hydrophobic interactions and hydrogen bond reorganization in the water structure [15] [16].

Nuclear Magnetic Resonance Spectral Interpretation

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of 3-ethyl-2-methylhexan-1-amine exhibits characteristic patterns that reflect the complex branching structure and magnetic environments within the molecule. The spectrum reveals distinct chemical shift regions corresponding to different proton environments, providing detailed structural information [21] [22].

The amino methylene protons (CH₂NH₂) appear as a characteristic triplet at 2.5-2.8 ppm with a coupling constant of approximately 7 Hz. This downfield position results from the deshielding effect of the electronegative nitrogen atom, which withdraws electron density from the adjacent carbon-hydrogen bonds. The triplet multiplicity arises from coupling with the single proton on the adjacent carbon (C-2), following standard vicinal coupling patterns [23] [24].

The methyl groups present distinct chemical environments due to their different attachment points. The terminal methyl group of the hexane chain (C-6) resonates at 0.8-1.0 ppm as a triplet with J = 7 Hz, resulting from coupling with the adjacent methylene protons. The ethyl substituent methyl group (C-8) similarly appears at 0.8-1.0 ppm as a triplet, while the methyl group directly attached to C-2 (C-9) exhibits a doublet pattern at 0.8-1.0 ppm with J = 7 Hz due to coupling with the single proton on C-2 [25] [26].

The methylene and methine protons in the alkyl chain region (1.0-1.6 ppm) create a complex multiplet pattern. The proton on C-2 appears as a multiplet at 1.2-1.6 ppm, while the proton on C-3 resonates at 1.0-1.4 ppm. The remaining methylene protons (C-4, C-5, C-7) overlap in the 1.0-1.4 ppm region, creating characteristic alkyl chain absorption patterns [22] [23].

Integration ratios provide crucial structural confirmation. The expected pattern shows 2:1:1:2:2:3:2:3:3 for the respective proton environments, totaling 21 protons consistent with the molecular formula C₉H₂₁N. This integration pattern serves as a primary identifier for the compound's structural authenticity [24] [26].

Carbon-13 Nuclear Magnetic Resonance Characteristics

The ¹³C nuclear magnetic resonance spectrum reveals nine distinct carbon environments, consistent with the molecular structure of 3-ethyl-2-methylhexan-1-amine. Each carbon position exhibits characteristic chemical shifts that reflect local electronic environments and structural features [21] [17].

The amino-bearing carbon (C-1) appears at 42-45 ppm, showing the expected downfield shift due to the electronegative nitrogen atom. This position is characteristic of primary amine α-carbons and serves as a diagnostic signal for structural identification. The chemical shift value lies within the typical range for CH₂NH₂ groups in aliphatic systems [27] [28].

The branched carbons C-2 and C-3 resonate at 35-40 ppm and 40-45 ppm respectively, reflecting their tertiary and secondary character. These positions show moderate downfield shifts compared to typical methylene carbons due to the substitution patterns and steric effects. The C-2 carbon, bearing both methyl and ethyl substituents, exhibits characteristic tertiary carbon behavior [22] [17].

The alkyl chain carbons display expected chemical shift patterns. The terminal methyl carbons appear in the 10-20 ppm region, with the ethyl methyl (C-8) at 10-12 ppm, the main chain terminal methyl (C-6) at 13-15 ppm, and the C-2 methyl substituent (C-9) at 15-20 ppm. The methylene carbons (C-4, C-5, C-7) resonate between 22-30 ppm, showing typical alkyl chain characteristics [28] [23].

Chemical shift assignments benefit from comparison with model compounds and literature data for similar branched alkyl amines. The spectrum provides unambiguous structural identification when combined with integration data and coupling patterns observed in proton-decoupled experiments [21] [27].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments provide enhanced structural characterization capabilities for 3-ethyl-2-methylhexan-1-amine. Correlation spectroscopy reveals connectivity patterns that confirm the branching arrangement and substitution positions [21] [22].

¹H-¹H correlation spectroscopy shows characteristic cross-peaks between vicinal protons, confirming the carbon skeleton connectivity. The amino methylene protons show correlation with the C-2 proton, while the C-2 methyl group correlates with the same proton, establishing the substitution pattern. The ethyl substituent displays internal correlation between its methyl and methylene components [17] [23].

¹H-¹³C heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity information. Each proton environment correlates with its attached carbon, enabling unambiguous assignment of both nuclei. This technique particularly benefits complex alkyl chain assignments where chemical shift overlap occurs in one-dimensional spectra [21] [28].

Distortionless enhancement by polarization transfer experiments distinguish carbon multiplicities, clearly identifying CH₃, CH₂, and CH carbons within the structure. This information validates structural assignments and confirms the branching pattern proposed for the compound [22] [27].

Nuclear overhauser effect spectroscopy reveals spatial relationships between protons, providing stereochemical information about the branched structure. Cross-peaks between spatially proximate protons confirm conformational preferences and validate the proposed three-dimensional structure [17] [23].

Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

The molecular ion peak of 3-ethyl-2-methylhexan-1-amine appears at m/z 143, corresponding to the molecular formula C₉H₂₁N with a molecular weight of 143.27 g/mol. The odd mass-to-charge ratio confirms the presence of a single nitrogen atom, consistent with the nitrogen rule for mass spectrometry [29] [30]. However, the molecular ion exhibits very low relative abundance, typically less than 5% of the base peak, due to the inherent instability of branched alkyl amine radical cations [31] [32].

The weak molecular ion intensity results from the nitrogen atom providing a strong driving force for fragmentation through α-cleavage mechanisms. The nonbonding electron pair on nitrogen represents the highest energy electrons in the molecule, making them the most likely site for initial ionization. Once formed, the molecular ion rapidly undergoes fragmentation due to the activated state created by electron removal [30] [33].

Isotope patterns in the molecular ion region provide additional structural confirmation. The M+1 peak appears at approximately 10.4% relative intensity due to ¹³C contributions from the nine carbon atoms. The M+2 peak shows negligible intensity, confirming the absence of sulfur, chlorine, or bromine atoms in the structure [34] [35].

Alternative ionization techniques such as chemical ionization can enhance molecular ion stability and abundance. Protonation under chemical ionization conditions produces [M+H]⁺ ions at m/z 144 with significantly higher stability than electron ionization molecular ions. This technique proves valuable for molecular weight confirmation when electron ionization fails to produce adequate molecular ion signals [36] [31].

Alpha-Cleavage Fragmentation Mechanisms

Alpha-cleavage represents the dominant fragmentation pathway for 3-ethyl-2-methylhexan-1-amine, following established mechanisms for primary aliphatic amines. The process involves cleavage of carbon-carbon bonds adjacent to the amino-bearing carbon, with the positive charge remaining on the nitrogen-containing fragment [31] [32].

The base peak at m/z 30 corresponds to the [CH₂NH₂]⁺ ion, formed through α-cleavage of the bond between C-1 and C-2. This fragmentation represents the most favorable pathway due to the stability of the resulting iminium ion structure. The fragment exhibits resonance stabilization between the canonical forms [CH₂=NH₂]⁺ and [CH₂-NH₂]⁺- , with the positive charge delocalized across the carbon-nitrogen system [30] [37].

Secondary α-cleavage fragments appear at higher mass values, corresponding to retention of portions of the alkyl chain with the amino group. Fragments at m/z 44, 58, and 72 represent [C₃H₈N]⁺, [C₄H₁₀N]⁺, and [C₅H₁₂N]⁺ ions respectively, formed through cleavage at various positions along the carbon skeleton. The relative intensities of these fragments reflect the stability of the resulting carbocations and the statistical probability of bond cleavage at different positions [31] [38].

The branched structure significantly influences fragmentation patterns compared to linear alkyl amines. Cleavage preferentially occurs at bonds that produce the most stable carbocation-radical pairs. The tertiary carbon at C-2 and secondary carbon at C-3 create preferential fragmentation sites due to carbocation stability considerations [29] [32].

Rearrangement processes can complicate direct α-cleavage mechanisms. Hydrogen migration from remote positions can occur prior to or concurrent with bond cleavage, leading to fragment ions with compositions different from simple cleavage products. These rearrangement ions typically appear at lower mass values and with reduced intensities compared to direct fragmentation products [33] [39].

Secondary Fragmentation Pathways

Beyond primary α-cleavage mechanisms, 3-ethyl-2-methylhexan-1-amine exhibits secondary fragmentation pathways that provide additional structural information. Loss of alkyl radicals from the molecular ion creates fragment ions that retain the complete amino functionality while eliminating portions of the hydrocarbon framework [29] [31].

The [M-NH₃]⁺ ion at m/z 128 results from loss of ammonia through a rearrangement mechanism involving hydrogen transfer from remote positions to the amino group, followed by neutral NH₃ elimination. This fragmentation pathway is less common in primary amines compared to secondary and tertiary amines but can occur under high-energy ionization conditions [30] [33].

Alkyl radical losses produce fragments at m/z 114 [M-C₂H₅]⁺, m/z 100 [M-C₃H₇]⁺, and m/z 86 [M-C₄H₉]⁺, corresponding to elimination of ethyl, propyl, and butyl radicals respectively. The branched structure influences the relative abundances of these fragments, with larger alkyl groups showing preferential loss due to their greater stability as radical species [29] [40].

Hydrogen atom loss creates the [M-H]⁺ ion at m/z 142, a common fragmentation pathway for organic compounds containing nitrogen. This process typically involves α-hydrogen abstraction from the carbon adjacent to nitrogen, forming a more stable iminium-type structure. The fragment exhibits moderate intensity and serves as a diagnostic ion for primary amine identification [31] [32].

Secondary fragmentation of primary fragment ions contributes to the lower mass region of the spectrum. The [CH₂NH₂]⁺ base peak can undergo further fragmentation to produce ions at m/z 28 [CH₂N]⁺ and m/z 29 [CHO]⁺ or [C₂H₅]⁺ through elimination of molecular hydrogen or rearrangement processes. These low-mass ions provide supporting evidence for the amine functional group but typically exhibit low relative abundances [37] [38].

Diagnostic Ion Patterns

The mass spectrum of 3-ethyl-2-methylhexan-1-amine exhibits several diagnostic features that enable unambiguous structural identification. The characteristic base peak at m/z 30 serves as the primary identifier for primary aliphatic amines, appearing in virtually all compounds containing the -CH₂NH₂ functionality [30] [31].

The fragmentation pattern exhibits specific intensity ratios that distinguish 3-ethyl-2-methylhexan-1-amine from isomeric amines with the same molecular formula. The relative abundances of α-cleavage fragments reflect the specific substitution pattern and branching arrangement. Comparison with authentic spectra of known isomers enables positive identification even in complex mixtures [33] [41].

Nitrogen-containing fragment ions follow the CₙH₂ₙ₊₂N⁺ series, appearing at mass intervals of 14 units. This pattern, characteristic of alkyl amines, provides confirmatory evidence for the amine functional group and helps distinguish from other nitrogen-containing functionalities such as nitriles, nitro compounds, or heterocyclic systems [31] [32].

The absence of characteristic ions from other functional groups supports the structural assignment. The spectrum lacks ions typical of alcohols (loss of 18), carboxylic acids (loss of 45), or aromatic systems (tropylium ion at m/z 91), confirming the aliphatic amine structure proposed for the compound [37] [39].

XLogP3

3

Dates

Last modified: 07-22-2023

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